3-(4-methoxy-3-nitrophenyl)-1H-1,2,4-triazol-5-amine
Description
Properties
IUPAC Name |
5-(4-methoxy-3-nitrophenyl)-1H-1,2,4-triazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N5O3/c1-17-7-3-2-5(4-6(7)14(15)16)8-11-9(10)13-12-8/h2-4H,1H3,(H3,10,11,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTKQEZAHPVQYDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC(=NN2)N)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxy-3-nitrophenyl)-1H-1,2,4-triazol-5-amine typically involves the following steps:
Nitration: The starting material, 4-methoxyacetophenone, undergoes nitration to form 4-methoxy-3-nitroacetophenone.
Formation of Hydrazone: The nitroacetophenone is then reacted with hydrazine hydrate to form the corresponding hydrazone.
Cyclization: The hydrazone undergoes cyclization in the presence of a suitable catalyst to form the triazole ring, yielding this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (NAS)
The nitro group at the 3-position of the phenyl ring directs electrophilic or nucleophilic attacks to specific positions. The methoxy group at the 4-position further modulates reactivity:
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Ortho/para activation : The methoxy group activates the ring for electrophilic substitution, while the nitro group deactivates it but directs substitutions to specific positions.
-
Reductive amination : The nitro group can be reduced to an amine using hydrogenation (H₂/Pd-C) or Zn/HCl, enabling subsequent diazotization or coupling reactions .
Example :
| Reaction Type | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Nitro reduction | H₂ (1 atm), Pd/C, EtOH, 25°C | 3-(4-methoxy-3-aminophenyl)-1H-1,2,4-triazol-5-amine | 85% |
Triazole Ring Functionalization
The 5-amino group on the triazole participates in condensation, acylation, and cyclization reactions:
Acylation
Reacts with acyl chlorides or anhydrides to form amides:
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Reagent : Acetic anhydride, pyridine, 80°C
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Product : 3-(4-Methoxy-3-nitrophenyl)-1H-1,2,4-triazol-5-acetamide
Schiff Base Formation
Condenses with aldehydes:
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Reagent : Benzaldehyde, EtOH, reflux
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Product : N-Benzylidene-3-(4-methoxy-3-nitrophenyl)-1H-1,2,4-triazol-5-amine
Cyclization Reactions
The amino group facilitates intramolecular cyclization to form fused heterocycles:
Cross-Coupling Reactions
Palladium-catalyzed couplings enable aryl/alkyl group introduction:
Buchwald-Hartwig Amination
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Catalyst : (THP-Dipp)Pd(cinn)Cl, NaOtBu
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Reagent : Aryl halides, DMF, 110°C
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Product : N-Aryl-3-(4-methoxy-3-nitrophenyl)-1H-1,2,4-triazol-5-amine
Reduction to Amine
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Application : Forms intermediates for azide coupling or heterocycle synthesis.
Electrophilic Substitution
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Nitration/Sulfonation : Limited due to deactivation by nitro group; occurs under forcing conditions (H₂SO₄, HNO₃).
Mannich Reaction
The 5-amino group reacts with formaldehyde and amines:
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Conditions : EtOH, 50°C
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Product : Mannich base derivatives
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Bioactivity : Enhanced antibacterial potency (MIC: 0.25 µg/mL vs. MDR E. coli) .
Thiol-Disulfide Exchange
Though not directly reported, analogous triazole-thiols undergo thiol-ene reactions . The amino group could be converted to thiol via diazotization for similar reactivity.
Tautomerism and Prototropy
The 1,2,4-triazole ring exhibits annular tautomerism, confirmed by NMR and X-ray crystallography . The 5-amino tautomer predominates in polar solvents (DMSO-d₆) .
Key Reaction Data Table
Mechanistic Insights
Scientific Research Applications
Anti-inflammatory Activity
Research has highlighted the anti-inflammatory potential of 1,2,4-triazole derivatives. The compound has been evaluated for its ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response.
Key Findings :
- In a study assessing various triazole derivatives, some exhibited selective inhibition of COX-2 with IC₅₀ values significantly lower than traditional anti-inflammatory drugs like indomethacin .
- The compound demonstrated efficacy in reducing pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages activated by lipopolysaccharide (LPS) .
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | In Vivo Activity |
|---|---|---|---|
| Indomethacin | 0.65 | 29.6 | Yes |
| 3-(4-methoxy-3-nitrophenyl)-1H-1,2,4-triazol-5-amine | >100 | 20.5 | Yes |
Antifungal Properties
The antifungal activity of triazole derivatives is well-documented, with many compounds showing effectiveness against resistant fungal strains.
Research Insights :
- A review emphasized that triazoles can act as potent antifungal agents due to their ability to inhibit ergosterol synthesis in fungal cell membranes .
- The compound has shown promising results against Candida albicans and Cryptococcus neoformans, with structure-activity relationship (SAR) studies indicating that nitro and methoxy substitutions enhance antifungal activity .
| Fungal Strain | MIC (µg/mL) | Reference |
|---|---|---|
| Candida albicans | 0.0156 - 2.0 | |
| Cryptococcus neoformans | Varies based on derivative |
Case Studies
Several studies have documented the efficacy of triazole derivatives in clinical settings:
- Study on Anti-inflammatory Effects : A study involving carrageenan-induced paw edema in rats demonstrated that the compound significantly reduced swelling compared to controls .
- Antifungal Efficacy Study : In vitro tests showed that derivatives with specific substitutions had lower MIC values against resistant strains of Candida and Aspergillus species .
Mechanism of Action
The mechanism of action of 3-(4-methoxy-3-nitrophenyl)-1H-1,2,4-triazol-5-amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The triazole ring and nitrophenyl group can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Structural and Functional Group Variations
Aromatic Substituents
Key Observations :
- Electron-Withdrawing Groups (EWGs) : The nitro group in the target compound enhances stability and may improve detonation performance in energetic materials (similar to HANTT derivatives ).
- naphthalene derivatives in ).
Nitro-Containing Analogs
Comparison :
- The nitro group in HANTT and the target compound contributes to high thermal stability (>250°C) and detonation performance. Methoxy groups may reduce sensitivity compared to purely nitro-based analogs .
Anticancer/Antiproliferative Agents
Mechanistic Insights :
- Triazol-5-amine derivatives often act via kinase inhibition (e.g., EGFR/HER-2 targets in quinoline hybrids ). The nitro group in the target compound may modulate electron distribution, affecting binding affinity.
Energetic Materials
Analysis :
- The nitro and methoxy groups in the target compound may improve oxygen balance compared to TFAT, enhancing detonation velocity. However, trifluoromethyl groups (as in TFAT) reduce sensitivity .
Biological Activity
3-(4-methoxy-3-nitrophenyl)-1H-1,2,4-triazol-5-amine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and applications in various fields.
Chemical Structure and Properties
The compound features a triazole ring substituted with a methoxy-nitrophenyl group, which contributes to its biological activity. The molecular formula is with a molecular weight of approximately 221.2 g/mol. Its structure can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C₉H₉N₅O₃ |
| Molecular Weight | 221.2 g/mol |
| Density | 1.417 g/cm³ |
| Boiling Point | 476.1 °C (predicted) |
| CAS Number | 502686-27-3 |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets through non-covalent interactions such as hydrogen bonding and π-π stacking. These interactions can modulate the activity of enzymes and receptors involved in disease pathways, making it a promising candidate for drug development.
Antimicrobial Activity
Research has indicated that triazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds containing triazole rings can inhibit the growth of various bacteria and fungi. The presence of the nitrophenyl group enhances this activity by increasing lipophilicity and allowing better membrane penetration.
Antioxidant Activity
The antioxidant potential of this compound has been evaluated through various assays such as DPPH and ABTS. These studies suggest that the compound exhibits strong radical scavenging activity, which can be beneficial in preventing oxidative stress-related diseases.
Enzyme Inhibition
Recent studies have highlighted the compound's potential as an inhibitor of cholinesterases (ChE), which are crucial in neurodegenerative diseases like Alzheimer's. The structure-activity relationship (SAR) analysis indicates that the nitrophenyl moiety significantly enhances ChE inhibition compared to other substituents.
Case Studies and Research Findings
- Cholinesterase Inhibition : A study demonstrated that derivatives similar to this compound showed IC50 values in the low micromolar range against butyrylcholinesterase (BuChE), indicating potent inhibitory activity. This suggests potential therapeutic applications in treating cognitive decline associated with Alzheimer's disease.
- Antimicrobial Efficacy : Another research effort assessed the antimicrobial properties against Gram-positive and Gram-negative bacteria. The compound displayed significant activity with minimum inhibitory concentration (MIC) values comparable to standard antibiotics.
- Antioxidant Studies : In vitro assays revealed that the compound exhibited IC50 values for DPPH radical scavenging comparable to well-known antioxidants like ascorbic acid, indicating its potential use in formulations aimed at reducing oxidative stress.
Summary Table of Biological Activities
Q & A
Q. Basic Characterization Protocol
- ¹H/¹³C NMR :
- Aromatic protons (δ 7.5–8.5 ppm) confirm the nitrophenyl moiety.
- Triazole NH₂ protons appear as broad singlets (δ 5.5–6.5 ppm).
- Methoxy groups resonate at δ 3.8–4.0 ppm .
- Mass Spectrometry (ESI-MS) :
- Molecular ion peak [M+H]⁺ matches the calculated molecular weight.
- Fragmentation patterns (e.g., loss of NO₂ or OCH₃ groups) validate substituent positions .
What crystallographic strategies resolve structural ambiguities in triazole derivatives like this compound?
Q. Advanced Structural Analysis
- Single-Crystal X-Ray Diffraction :
- Key Metrics :
How can computational modeling predict reactivity and regioselectivity in triazole-based reactions?
Q. Advanced Mechanistic Studies
- DFT Calculations (Gaussian 03/09) :
- Molecular Dynamics Simulations :
What methodologies assess the biological activity of this compound against microbial or enzymatic targets?
Q. Advanced Biological Screening
- In Vitro Assays :
- Antimicrobial Activity : MIC (Minimum Inhibitory Concentration) testing via broth microdilution (bacterial strains: S. aureus, E. coli).
- Enzyme Inhibition : Fluorescence-based assays (e.g., kinase inhibition using ATP-competitive probes) .
- Structure-Activity Relationships (SAR) :
- Modify methoxy/nitro substituents to correlate electronic effects with bioactivity .
How does isotopic labeling (e.g., ¹⁵N) aid in metabolic or mechanistic studies?
Q. Advanced Tracer Applications
- ¹⁵N Isotope Synthesis :
- Metabolic Tracking :
What are the stability challenges for this compound under varying pH and temperature conditions?
Q. Advanced Stability Profiling
- Forced Degradation Studies :
- Thermal Analysis (DSC/TGA) :
How can coordination chemistry expand the applications of this triazole derivative?
Q. Advanced Material Science
- Metal Complex Synthesis :
- Catalytic/Pharmacological Applications :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
